4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
Description
Properties
IUPAC Name |
4-methoxy-3-(pyridin-3-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-5-4-11(14(17)18)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOPRDHQLJWLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Nucleophilic Amination of Benzoic Acid Derivatives
The primary route involves coupling pyridin-3-ylmethylamine to a pre-functionalized benzoic acid scaffold. A two-step protocol is commonly employed:
-
Protection of the Carboxylic Acid Group : Methyl or ethyl esters are preferred to avoid side reactions during subsequent steps. For example, 4-methoxybenzoic acid is esterified using methanol and sulfuric acid under reflux, yielding methyl 4-methoxybenzoate.
-
Amination at the 3-Position : The ester undergoes nucleophilic substitution with pyridin-3-ylmethylamine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
Critical Parameters :
-
Solvent Polarity : DMF enhances nucleophilicity of the amine.
-
Stoichiometry : A 1.2:1 ratio of pyridin-3-ylmethylamine to ester minimizes unreacted starting material.
-
Temperature Control : Elevated temperatures (70–80°C) accelerate reaction rates but require inert atmospheres to prevent oxidation.
Alternative Pathways and Comparative Analysis
Direct Functionalization via Coupling Reagents
An alternative single-step method employs carbodiimide-based coupling agents (e.g., DCC or EDC) to directly conjugate pyridin-3-ylmethylamine to 4-methoxy-3-aminobenzoic acid. This approach avoids esterification but demands rigorous pH control (pH 6–7) to prevent over-activation of the carboxylic acid.
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Amination | 75–85 | ≥98 | Scalability for industrial use |
| Carbodiimide Coupling | 60–70 | 95–97 | Shorter reaction time |
Reaction Optimization and Challenges
Overcoming Steric Hindrance
The ortho-positioned methoxy group introduces steric hindrance, necessitating:
Byproduct Formation and Mitigation
Common byproducts include:
-
Di-substituted Derivatives : Controlled by maintaining a 1:1 molar ratio.
-
Ester Hydrolysis Products : Avoided by using anhydrous solvents and molecular sieves.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) :
-
FTIR :
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]benzaldehyde or 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]benzoic acid.
Reduction: Formation of 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]aniline.
Substitution: Formation of 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]-2-nitrobenzoic acid or 4-methoxy-3-[(pyridin-3-ylmethyl)-amino]-2-bromobenzoic acid.
Scientific Research Applications
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparisons
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Target Compound | 883541-81-9 | C₁₄H₁₄N₂O₃ | 258.28 | 3-(Pyridin-3-ylmethyl-amino) |
| 4-Methoxy-3-(pyridin-3-ylmethoxy)-benzoic acid | 187970-68-9 | C₁₄H₁₃NO₄ | 259.26 | 3-(Pyridin-3-ylmethoxy) |
| 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzoic acid | 641569-94-0 | C₁₇H₁₄N₄O₂ | 306.32 | 3-(Pyrimidinyl-pyridinyl-amino) |
| 4-Amino-3-methoxybenzoic acid | 53297-70-4 | C₈H₉NO₃ | 167.16 | 3-Methoxy, 4-amino |
Research Findings and Implications
- Solubility: The amino group in the target compound enhances solubility in aqueous media compared to methoxy analogs .
- Binding Interactions : Pyridine-containing derivatives show improved affinity for enzymes like EDG-2 receptors, as seen in related inhibitors .
Biological Activity
4-Methoxy-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (referred to as MPBA) is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores the biological activity of MPBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MPBA has a molecular formula of and a molecular weight of approximately 306.32 g/mol. The compound features a methoxy group, a pyridine moiety, and an amino group attached to a benzoic acid structure. It appears as a pale beige solid and is hygroscopic, indicating its ability to absorb moisture from the environment. The melting point is greater than 257°C, with a predicted boiling point of approximately 587.9°C.
The biological activity of MPBA is primarily attributed to its ability to interact with various molecular targets, particularly kinases involved in cancer cell proliferation. The compound has been identified as a potential kinase inhibitor, which is crucial for developing targeted cancer therapies. The interaction with these enzymes can modulate their activity, leading to altered cellular processes such as growth and apoptosis.
Anticancer Properties
MPBA has been studied for its anticancer potential, particularly in inhibiting specific kinases associated with tumor growth. Research indicates that it may serve as an intermediate in the synthesis of Nilotinib, a drug used for treating chronic myelogenous leukemia (CML). This connection highlights MPBA's relevance in drug development and cancer treatment strategies.
Inhibition Studies
Several studies have demonstrated the inhibitory effects of MPBA on various kinases. For example, it has shown promising results in reducing the activity of kinases implicated in cancer progression. This inhibition is vital for developing therapeutics aimed at specific signaling pathways in cancer cells .
Research Findings and Case Studies
Recent studies have investigated the efficacy of MPBA in various biological assays:
- Kinase Inhibition : A study revealed that MPBA exhibits significant inhibitory activity against certain kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent.
- Synthesis and Derivatives : Research on the synthesis of MPBA has led to the development of various derivatives that may enhance its biological activity. These derivatives are being explored for their pharmacological properties and potential therapeutic uses.
- Antiviral Activity : Although primarily studied for anticancer properties, preliminary investigations into the antiviral potential of compounds similar to MPBA have shown promise against viral targets, indicating a broader scope for its applications .
Comparative Analysis
The following table summarizes key features and activities of MPBA compared to related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C17H18N4O2 | Methoxy group, pyridine moiety | Kinase inhibition, anticancer |
| Nilotinib | C21H22ClN7O2S | Tyrosine kinase inhibitor | Treatment for CML |
| 4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid | C14H14N2O3 | Similar structural features | Potential proteomics applications |
Q & A
Q. Methodological Approach :
Replicate assays under identical conditions.
Perform dose-response curves to quantify IC50 values.
Validate with orthogonal assays (e.g., SPR for binding kinetics) .
What computational methods predict its binding modes with biological targets?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases). Optimize parameters using crystallographic data from similar compounds .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues for mutagenesis studies .
Example : Pyridinylmethyl-amino groups form hydrogen bonds with Asp86 in kinase targets, as predicted by docking .
How can reaction yields be optimized during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
